2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one
Description
The compound 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one features a cyclooctenone core substituted with a 2-oxoethyl group linked to a 4-fluoro-2-(trifluoromethyl)phenyl moiety.
Properties
CAS No. |
918873-69-5 |
|---|---|
Molecular Formula |
C17H16F4O2 |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
2-[2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl]cyclooct-2-en-1-one |
InChI |
InChI=1S/C17H16F4O2/c18-12-7-8-13(14(10-12)17(19,20)21)16(23)9-11-5-3-1-2-4-6-15(11)22/h5,7-8,10H,1-4,6,9H2 |
InChI Key |
VBSHJANWZVCFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(C(=O)CC1)CC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with cyclooct-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways. These interactions can modulate various biological processes, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs are shared with several analogs:
- 4-Fluoro-2-(trifluoromethyl)phenyl group : A common feature in patent applications (e.g., [(1S,2S)-2-[4-fluoro-2-(trifluoromethyl)phenyl]-1-methyl-propyl] derivatives in ). This group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and the trifluoromethyl group’s steric bulk .
- Cyclooctenone core: Unlike smaller rings (e.g., cyclohexenones in ), the eight-membered ring may adopt unique conformations, influencing binding specificity.
Physical and Spectroscopic Properties
Comparisons with structurally related urea derivatives () reveal trends:
| Compound | Yield (%) | Melting Point (°C) | ESI-MS (m/z) | Key Substituents |
|---|---|---|---|---|
| Target Compound | N/A | N/A | N/A | Cyclooctenone, CF₃, F, 2-oxoethyl |
| 1f (Urea derivative) | 70.7 | 198–200 | 667.9 | Trifluoromethyl, thiazolyl, piperazinyl |
| 1g (Urea derivative) | 78.4 | 205–207 | 638.1 | Hydroxybenzylidene, thiazolyl |
| 2a (Urea derivative) | 74.9 | 190–192 | 694.5 | Benzyloxy, fluorophenyl |
Electronic and Bioactivity Considerations
- Trifluoromethyl and Fluoro Groups : Present in XCT790 (), a compound with a trifluoromethyl-thiadiazol group, these substituents enhance membrane permeability and resistance to oxidative metabolism. The target compound’s trifluoromethyl group may similarly improve pharmacokinetics .
- Ketone Functionality: Shared with 2-(1H-1,2,4-Triazol-1-yl)-2',4'-difluoroacetophenone (), the ketone group can participate in hydrogen bonding or serve as a reactive site for further derivatization .
Metabolic Stability
Compounds like De-Xy-[S2200] (), which feature methoxy and hydroxy groups, highlight the role of substituents in metabolic pathways. The target compound’s fluorine atoms may reduce CYP450-mediated oxidation, increasing half-life compared to non-fluorinated analogs .
Biological Activity
The compound 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one has garnered attention in recent years for its potential biological activities, particularly in the context of antimicrobial properties. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound features a cyclooctene core with a unique substitution pattern that includes a trifluoromethyl group and a fluoro group on the phenyl ring. This structural configuration is hypothesized to enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus.
Case Study: Antibacterial Efficacy
In a study evaluating various fluorinated compounds, This compound demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.031–0.062 µg/mL, significantly outperforming traditional antibiotics like methicillin and vancomycin .
Comparative Activity Table
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 0.031–0.062 | Excellent |
| Methicillin | >32 | Poor |
| Vancomycin | 1–4 | Moderate |
The antibacterial mechanism of This compound appears to involve disruption of bacterial cell wall synthesis and biofilm formation. In vitro studies have shown that this compound significantly reduces pre-formed biofilm compared to vancomycin, indicating its potential utility in treating chronic infections where biofilm formation is a concern .
Selectivity Index and Cytotoxicity
To assess the safety profile of the compound, cytotoxicity tests were conducted using Vero cells. The selectivity index (SI), which compares the toxicity to host cells versus bacterial cells, was found to be greater than 10 for several active derivatives, suggesting a favorable therapeutic window for further development .
Conclusion and Future Directions
The biological activity of This compound indicates strong potential as an antibacterial agent, particularly against resistant strains of bacteria. Future research should focus on:
- In vivo Studies : To evaluate the efficacy and safety in animal models.
- Mechanistic Studies : To further elucidate the precise mechanisms through which this compound exerts its antibacterial effects.
- Formulation Development : To optimize delivery methods for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
